5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one
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Overview
Description
5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylacetic acid derivatives and methoxy-substituted benzaldehydes. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions result in benzofuran derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylbenzofuran
- 5-Methoxy-2-methylbenzofuran-3-carboxylic acid
- 3-Methyl-5-benzofuranol
Uniqueness
Compared to similar compounds, 5-Methoxy-2-phenyl-1-benzofuran-3(2H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89654-24-0 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-1-benzofuran-3-one |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-8-13-12(9-11)14(16)15(18-13)10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI Key |
VIZZGGZPUHJREF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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